molecular formula C21H40N2O5 B1396038 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate CAS No. 69912-63-6

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Cat. No. B1396038
CAS RN: 69912-63-6
M. Wt: 400.6 g/mol
InChI Key: IHZHDSHEYMELJP-ZCMDIHMWSA-N
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Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate, or DCHAM, is an organic compound with a variety of applications in the fields of scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and ethanol. DCHAM is a derivative of dicyclohexylamine, a cyclic amine that is used as a base in organic synthesis. DCHAM has a variety of properties that make it useful for a range of applications, including its high solubility in both water and ethanol, its stability in a wide range of pH, and its low toxicity.

Scientific Research Applications

  • Preparation of tert-butoxycarbonyl derivatives of amino acids

    • Scientific Field: Biochemistry .
    • Application Summary: The Boc group is used in the synthesis of Boc derivatives of amino acids .
    • Methods of Application: The influence of conditions of the reactions on the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate has been studied .
    • Results: The study helped to optimize and individualize the process, improving the yield of the desired product .
  • Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

    • Scientific Field: Organic Chemistry .
    • Application Summary: The N-Boc group is selectively deprotected from a structurally diverse set of compounds .
    • Methods of Application: The deprotection is achieved by using oxalyl chloride in methanol .
    • Results: The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
  • Direct Introduction of the tert-butoxycarbonyl Group
    • Scientific Field: Organic Chemistry .
    • Application Summary: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods of Application: This method uses flow microreactor systems .
    • Results: The resultant flow process was found to be more efficient and versatile .
  • Synthesis of Tertiary Butyl Esters
    • Scientific Field: Organic Chemistry .
    • Application Summary: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods of Application: This method uses flow microreactor systems .
    • Results: The resultant flow process was found to be more efficient and versatile .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHDSHEYMELJP-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705349
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

CAS RN

69912-63-6
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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